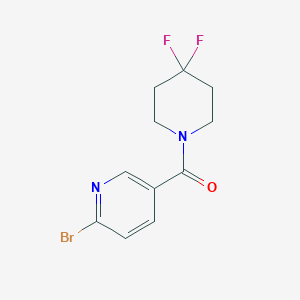

(6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone is a chemical compound with the molecular formula C11H11BrF2N2O and a molecular weight of 305.12 g/mol . This compound is characterized by the presence of a bromopyridine ring and a difluoropiperidine moiety, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

The synthesis of (6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 6-bromopyridine and 4,4-difluoropiperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Coupling Reaction: The bromopyridine and difluoropiperidine are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Purification: The resulting product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

(6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

(6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of medicinal chemistry.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromopyridine and difluoropiperidine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to (6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone include:

(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

(6-Fluoropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

(6-Iodopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions in chemical and biological systems .

Biological Activity

(6-Bromopyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone, identified by its CAS number 1643918-60-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromopyridine moiety linked to a difluoropiperidine through a methanone group. The presence of bromine and fluorine atoms suggests potential for interaction with biological targets, enhancing its pharmacological profile.

Molecular Formula: C13H12BrF2N2O

Molecular Weight: 316.15 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors. Here are the key areas of biological activity:

- Enzyme Inhibition

- Antitumor Activity

- Neuroprotective Effects

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | References |

|---|---|---|

| HDAC Inhibition | Inhibits HDAC6 | |

| Antitumor Activity | Induces apoptosis | |

| Neuroprotective Effects | Modulates neuroinflammation |

Case Study: Antitumor Efficacy

A study conducted on structurally similar compounds demonstrated significant antitumor efficacy in vitro and in vivo. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity.

The proposed mechanism involves the compound's ability to disrupt histone deacetylation processes, leading to altered gene expression patterns associated with cell cycle regulation and apoptosis. Additionally, the interaction with specific protein targets enhances its therapeutic potential.

Properties

IUPAC Name |

(6-bromopyridin-3-yl)-(4,4-difluoropiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2N2O/c12-9-2-1-8(7-15-9)10(17)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJIKKCHUCDMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CN=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.